1,2,4,6,7,9-Hexachlorodibenzofuran

Description

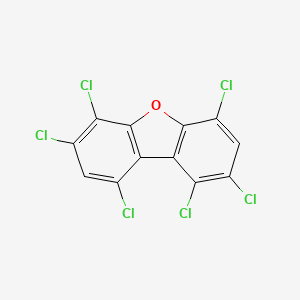

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6,7,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIPPHRJJJQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075268 | |

| Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75627-02-0 | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075627020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208QUT70W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Polychlorinated Dibenzofurans (PCDFs)

An In-depth Technical Guide to 1,2,4,6,7,9-Hexachlorodibenzofuran (1,2,4,6,7,9-HxCDF)

This guide provides a comprehensive technical overview of 1,2,4,6,7,9-Hexachlorodibenzofuran (HxCDF), a specific congener of the polychlorinated dibenzofurans (PCDFs). Intended for an audience of researchers, toxicologists, and environmental scientists, this document delves into the compound's chemical identity, toxicological mechanisms, analytical methodologies, and environmental significance. By synthesizing field-proven insights with established scientific principles, this whitepaper aims to serve as an essential resource for professionals working with or researching this class of persistent organic pollutants.

Polychlorinated dibenzofurans (PCDFs) are a class of 135 structurally related aromatic organic compounds, known as congeners.[1] These compounds are not produced intentionally but are formed as unintentional byproducts in a variety of industrial and thermal processes, including waste incineration, the manufacturing of certain chlorinated chemicals like polychlorinated biphenyls (PCBs), and in processes like industrial bleaching.[2][3] The basic structure consists of a dibenzofuran molecule with one to eight chlorine atoms attached.

The number and position of chlorine atoms on the dibenzofuran ring determine the specific congener and its physical, chemical, and toxicological properties.[1] Congeners with chlorine atoms at positions 2, 3, 7, and 8 are of particular toxicological concern due to their structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin-like compound.[4] 1,2,4,6,7,9-HxCDF, the subject of this guide, is one of the 16 hexachlorinated congeners.[1]

Physicochemical and Toxicological Profile of 1,2,4,6,7,9-HxCDF

Chemical Identity and Structure

1,2,4,6,7,9-HxCDF is a specific hexachlorinated dibenzofuran congener. Its identity is defined by the precise arrangement of six chlorine atoms on the dibenzofuran backbone.

-

Systematic Name: 1,2,4,6,7,9-hexachlorodibenzofuran

-

CAS Number: 55684-68-5 (Note: This CAS number is associated with the broader group of Hexachlorodibenzofuran, while specific isomer CAS numbers may vary. PubChem lists 75627-02-0 as a synonym for this specific congener)[2]

-

Molecular Formula: C₁₂H₂Cl₆O[2]

-

Molecular Weight: 374.9 g/mol [2]

Physicochemical Properties

Like other PCDFs, 1,2,4,6,7,9-HxCDF is characterized by very low water solubility, low vapor pressure, and high lipophilicity (fat-solubility).[1] These properties contribute to its environmental persistence and its tendency to bioaccumulate in the fatty tissues of organisms. As the degree of chlorination increases, water solubility and vapor pressure generally decrease.[1] These compounds are colorless solids and are soluble in nonpolar organic solvents.[1]

Table 1: Computed Physicochemical Properties of 1,2,4,6,7,9-HxCDF

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 374.9 g/mol | PubChem[2] |

| XLogP3 | 7.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 371.823681 Da | PubChem[2] |

| Monoisotopic Mass | 371.823681 Da | PubChem[2] |

| Topological Polar Surface Area | 13.1 Ų | PubChem[2] |

| Heavy Atom Count | 19 | PubChem[2] |

Note: Experimental data for individual PCDF congeners are often limited due to the difficulty in isolating pure compounds. The values presented are computationally derived.[1]

Toxicological Profile and Toxic Equivalency Factor (TEF)

The toxicity of 1,2,4,6,7,9-HxCDF, like other dioxin-like compounds, is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR).[2][5] The spectrum of toxic effects is broad and can include carcinogenicity, immunotoxicity, reproductive and developmental effects, and skin lesions such as chloracne.[2][3]

To assess the risk posed by complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) system was developed.[6] This approach expresses the toxicity of an individual congener relative to the most toxic form, 2,3,7,8-TCDD, which is assigned a TEF of 1.0.[6][7] The total toxicity of a mixture is then reported as a single value, the Toxic Equivalency (TEQ).[6] While many 2,3,7,8-substituted HxCDF congeners are assigned a TEF of 0.1, the TEF for non-2,3,7,8-substituted congeners like 1,2,4,6,7,9-HxCDF is generally considered to be significantly lower, often implicitly treated as zero in regulatory frameworks, although they can still contribute to overall toxicity.[7][8] The causality behind this is the structural requirement for lateral chlorine atoms (at positions 2, 3, 7, and 8) for high-affinity binding to the AhR.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The unifying mechanism for the toxicity of 1,2,4,6,7,9-HxCDF and related compounds is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5]

AhR Binding and Activation

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. When a ligand like an HxCDF congener enters the cell and binds to the AhR, the receptor undergoes a conformational change. This causes it to dissociate from its chaperone proteins and translocate into the nucleus.[2]

Downstream Genomic Effects

Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2] This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 enzymes CYP1A1 and CYP1B1.[2][5] The persistent activation of this pathway disrupts normal cellular functions and leads to the wide array of toxic responses associated with dioxin-like compounds.[2]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Analytical Methodologies for Quantification

The detection and quantification of specific PCDF congeners at trace levels in complex environmental and biological matrices is a significant analytical challenge. The gold standard for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[9]

Sample Collection and Preparation

Rigorous protocols are essential to prevent sample contamination. Samples (e.g., soil, water, tissue, blood) must be collected in pre-cleaned containers. The choice of protocol is self-validating; failure to prevent contamination at this stage will invariably lead to inaccurate, high-biased results.

Extraction and Cleanup Protocols

The goal of this multi-step process is to isolate the target analytes from a complex matrix and remove interfering compounds.

Step-by-Step General Protocol for Solid Matrices (e.g., Soil, Sediment):

-

Spiking: The sample is fortified with a mixture of ¹³C-labeled PCDF internal standards. This is a critical self-validating step; the recovery of these standards will be used to correct for analytical losses and quantify the native congeners via isotope dilution.[10]

-

Extraction: The sample is typically extracted using a Soxhlet apparatus with a nonpolar solvent like toluene or a hexane/acetone mixture. The choice of an exhaustive extraction technique ensures that the measured concentration reflects the total amount present, not just an easily accessible fraction.

-

Multi-column Cleanup: The raw extract contains numerous co-extracted compounds (lipids, other organic pollutants) that would interfere with instrumental analysis. A series of chromatographic columns are used for cleanup.

-

Acid/Base Silica Column: A column packed with layers of silica gel modified with sulfuric acid and sodium hydroxide removes lipids and other acid/base-labile interferences.

-

Alumina/Florisil/Carbon Columns: Additional columns containing adsorbents like alumina, Florisil, or activated carbon are used to separate PCDFs from other compounds like PCBs. The specific combination and elution scheme are chosen to isolate the PCDF fraction with high purity.[11]

-

-

Concentration: The final, cleaned extract is carefully concentrated to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen before instrumental analysis.

Instrumental Analysis: HRGC/HRMS

High-resolution instrumentation is necessary to achieve the required selectivity and sensitivity.

-

Gas Chromatography (GC): The concentrated extract is injected into a GC equipped with a long, non-polar capillary column (e.g., DB-5). The GC oven temperature is programmed to ramp up slowly, separating the different PCDF congeners based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): The separated compounds eluting from the GC column are ionized and enter a high-resolution mass spectrometer. The MS is operated in Selected Ion Monitoring (SIM) mode, where it only monitors for the specific mass-to-charge ratios (m/z) of the target PCDF congeners and their labeled internal standards.[12]

-

Quantification: The concentration of 1,2,4,6,7,9-HxCDF is calculated by comparing the integrated peak area of the native compound to the peak area of its corresponding ¹³C-labeled internal standard. This isotope dilution method provides highly accurate and precise results.[10]

Caption: General Analytical Workflow for PCDF Quantification.

Environmental Fate and Transport

The environmental behavior of 1,2,4,6,7,9-HxCDF is governed by its physicochemical properties.

-

Persistence: PCDFs are highly resistant to environmental degradation, whether by biological, chemical, or photolytic processes.[13] This leads to their long half-lives in soil, sediment, and biota.

-

Transport: Although they have low volatility, PCDFs can adsorb to airborne particulate matter and undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic.[14]

-

Bioaccumulation: Due to their high lipophilicity (high octanol-water partition coefficient, Kow), HxCDFs are readily absorbed by organisms from their environment and food.[13][15] They accumulate in fatty tissues and are resistant to metabolic breakdown, leading to biomagnification, where concentrations increase at successively higher trophic levels in the food web.

Laboratory Synthesis and Handling

Overview of Synthetic Approaches

While PCDFs are primarily environmental contaminants, the synthesis of individual congeners in the laboratory is crucial for producing analytical standards and for conducting toxicological research. The synthesis of a specific congener like 1,2,4,6,7,9-HxCDF is a complex, multi-step process in organic chemistry. A common strategy involves the coupling of appropriately substituted phenols and chlorobenzenes, followed by ring-closure reactions to form the dibenzofuran core, and subsequent controlled chlorination. However, achieving specific isomer substitution patterns is challenging and often results in mixtures that require extensive purification.

Safe Handling and Disposal Procedures

Given their toxic potential, all work with PCDFs must be conducted with stringent safety precautions.

-

Engineering Controls: Work should be performed in a designated area within a certified chemical fume hood or glove box to prevent inhalation exposure.[16]

-

Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]

-

Waste Disposal: All contaminated materials (glassware, PPE, solvent waste) must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[18] This typically involves incineration at high temperatures.

Regulatory Context and Risk Assessment

Due to their toxicity and persistence, PCDFs are regulated globally under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). National agencies, such as the U.S. Environmental Protection Agency (EPA), have established guidelines and regulations for dioxin-like compounds in various environmental media, including soil, water, and air.[19][20] Risk assessments for sites contaminated with PCDFs typically use the TEQ approach to evaluate the potential risk to human health and the environment.[7]

Conclusion and Future Research Directions

1,2,4,6,7,9-HxCDF is a persistent, bioaccumulative, and toxic compound belonging to the PCDF family. Its toxicity is mediated through the AhR pathway, a mechanism shared with other dioxin-like compounds. While analytical methods for its detection are well-established, they require sophisticated instrumentation and meticulous procedures. Key areas for future research include a more detailed toxicological characterization of non-2,3,7,8-substituted congeners to better understand their contribution to the overall toxicity of environmental mixtures and the development of more efficient and cost-effective analytical and remediation technologies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53291, 1,2,4,6,7,9-Hexachlorodibenzofuran. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50612, 1,2,4,6,8,9-Hexachlorodibenzofuran. Retrieved from [Link].

-

Environmental Working Group (n.d.). 1,2,3,7,8,9-HxCDF (hexafuran). Human Toxome Project. Retrieved from [Link].

-

Chromservis (n.d.). Dioxin and Furan Method Standards, Standard Mixtures and Reference Materials. Retrieved from [Link].

-

DSP-Systems (n.d.). Dioxin and Furan Method Standards, Standard Mixtures and Reference Materials. Retrieved from [Link].

-

Eurofins (2022). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. Retrieved from [Link].

-

Environmental Working Group (n.d.). 1,2,3,4,7,8-HxCDF (hexafuran). Human Toxome Project. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR) (1994). Toxicological Profile for Chlorinated Dibenzofurans (CDFs). Retrieved from [Link].

-

California Office of Environmental Health Hazard Assessment (OEHHA) (2011). 1,2,3,7,8,9-Hexachlorodibenzofuran. Retrieved from [Link].

-

DeVito, M. J., & Schecter, A. (2006). Uncertainties related to the assignment of a toxic equivalency factor for 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin. Environmental health perspectives, 114(4), 478–480. Retrieved from [Link].

-

Sterling Water Technologies LLC (2015). Safety Data Sheet. Retrieved from [Link].

-

Toxin and Toxin Target Database (T3DB) (2014). 1,2,3,7,8,9-Hexachlorodibenzofuran. Retrieved from [Link].

-

U.S. Environmental Protection Agency (1996). Method 8280A: The Analysis of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans by High Resolution Gas Chromatography/Low Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link].

-

Wikipedia (n.d.). Toxic equivalency factor. Retrieved from [Link].

-

Exposome-Explorer (n.d.). 1,2,3,7,8,9-HxCDF (Compound). Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Element 2: Environmental Fate and Transport. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. Retrieved from [Link].

-

National Center for Biotechnology Information (NCBI) (n.d.). Analytical Methods - Toxicological Profile for Hexachlorobenzene. Retrieved from [Link].

-

Law, R. J., et al. (2003). Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. Environmental Science & Technology, 37(5), 85A–92A. Retrieved from [Link].

-

U.S. Environmental Protection Agency (n.d.). Substance Details - Dibenzofuran, 1,2,3,4,7,8-hexachloro-. Retrieved from [Link].

-

California Office of Environmental Health Hazard Assessment (OEHHA) (2011). 1,2,3,4,6,7,8,9-Octachlorodibenzofuran. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2012). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link].

- European Patent Office (2006). EP1632485A1 - Method of producing 3,4,5,7,8,9-hexahydro-2h-dibenzofuran-1-one.

-

Electronic Code of Federal Regulations (eCFR) (n.d.). Table 2 to Subpart Ec of Part 60, Title 40 -- Toxic Equivalency Factors. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2010). Polychlorinated Dibenzofurans SW-846 Method 8280 DATA Validation. Retrieved from [Link].

-

Global Substance Registration System (GSRS) (n.d.). 1,2,4,6,8,9-HEXACHLORODIBENZOFURAN. Retrieved from [Link].

-

Joint Research Centre (JRC) (n.d.). Analytical methods for possible WFD 1 watch list substances. Retrieved from [Link].

-

Eurofins (2018). Analytical Method Summaries. Retrieved from [Link].

-

SETAC (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances. Environmental Toxicology and Chemistry, 40(1), 24-44. Retrieved from [Link].

-

Inxight Drugs (n.d.). 1,2,4,6,8,9-HEXACHLORODIBENZOFURAN. Retrieved from [Link].

-

U.S. Environmental Protection Agency (n.d.). Substance Details - Dibenzofuran, 1,2,3,7,8,9-hexachloro-. Retrieved from [Link].

-

van Leeuwen, C. J., & Vermeire, T. G. (2016). Fate and Transport of Contaminants. ResearchGate. Retrieved from [Link].

-

Organic Syntheses (n.d.). Dibenzofuran-4,6-dicarboxylic acid. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2005). Toxicological Profile for Hexachlorocyclohexane (HCH). Retrieved from [Link].

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1,2,4,6,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 53291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. 1,2,4,6,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 50612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 7. rais.ornl.gov [rais.ornl.gov]

- 8. eCFR :: Table 2 to Subpart Ec of Part 60, Title 40 -- Toxic Equivalency Factors [ecfr.gov]

- 9. greenrivertech.com.tw [greenrivertech.com.tw]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. epa.gov [epa.gov]

- 13. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. epa.gov [epa.gov]

- 16. fishersci.com [fishersci.com]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

- 18. buyat.ppg.com [buyat.ppg.com]

- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 20. Substance Registry Services | US EPA [cdxapps.epa.gov]

The Environmental Persistence and Transformation of 1,2,4,6,7,9-Hexachlorodibenzofuran: A Technical Guide

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate of 1,2,4,6,7,9-Hexachlorodibenzofuran (1,2,4,6,7,9-HxCDF)

This technical guide provides a comprehensive overview of the environmental fate of 1,2,4,6,7,9-Hexachlorodibenzofuran (1,2,4,6,7,9-HxCDF), a persistent organic pollutant (POP) of significant environmental concern. This document synthesizes current scientific understanding of its persistence, degradation, bioaccumulation, and transport within various environmental compartments.

Introduction to 1,2,4,6,7,9-Hexachlorodibenzofuran

1,2,4,6,7,9-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) class of compounds.[1][2] These are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as the manufacturing of certain chemicals and incineration.[3][4] Like other PCDFs, 1,2,4,6,7,9-HxCDF is characterized by its chemical stability, low water solubility, and high lipophilicity, which contribute to its persistence in the environment and its tendency to accumulate in the fatty tissues of living organisms.[1][5]

Key Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₁₂H₂Cl₆O[6] |

| Molecular Weight | 374.86 g/mol [7] |

| Appearance | Colorless solid (general for CDFs)[1] |

| Solubility | Low in water, soluble in nonpolar organic solvents[1] |

Environmental Transport and Partitioning

The environmental distribution of 1,2,4,6,7,9-HxCDF is governed by its physical and chemical properties. Its low vapor pressure and high octanol-water partition coefficient (Kow) dictate its partitioning behavior among air, water, soil, and biota.

Atmospheric Transport

Atmospheric transport is a primary mechanism for the widespread distribution of PCDFs.[4][8] 1,2,4,6,7,9-HxCDF can be released into the atmosphere from combustion sources and subsequently undergo long-range transport, leading to its deposition in remote ecosystems.[4][8] In the atmosphere, it exists in both the vapor phase and adsorbed to particulate matter, with the partitioning depending on ambient temperature.

Partitioning in Aquatic and Terrestrial Systems

Due to its hydrophobic nature, 1,2,4,6,7,9-HxCDF has a strong affinity for organic matter. In aquatic environments, it readily partitions from the water column to sediment and suspended organic particles.[9][10] Similarly, in terrestrial environments, it strongly adsorbs to soil organic matter, limiting its mobility and leaching into groundwater.

Caption: Environmental transport and partitioning of 1,2,4,6,7,9-HxCDF.

Degradation Processes

While persistent, 1,2,4,6,7,9-HxCDF is subject to slow degradation through both abiotic and biotic processes.

Abiotic Degradation: Photolysis

Photodegradation, or photolysis, is a significant abiotic degradation pathway for PCDFs in the environment.[11][12] This process involves the breakdown of the molecule by sunlight, particularly UV radiation.[13][14] The rate of photolysis is influenced by factors such as the presence of photosensitizers in natural waters, which can significantly accelerate the degradation process compared to direct photolysis in distilled water.[15] The primary mechanism of photolytic degradation of PCDD/Fs is believed to be the cleavage of the carbon-chlorine (C-Cl) bond.[13] Generally, the direct photolysis rate of PCDFs is faster than that of polychlorinated dibenzo-p-dioxins (PCDDs).[13]

Biotic Degradation: Microbial Transformation

Microbial degradation plays a crucial role in the breakdown of PCDFs in soil and sediment.[16][17] Both aerobic and anaerobic microorganisms are capable of transforming these compounds.

-

Aerobic Degradation: Under aerobic conditions, bacteria can utilize dioxygenase enzymes to initiate the breakdown of the aromatic rings of dibenzofurans.[18] However, highly chlorinated congeners like 1,2,4,6,7,9-HxCDF are generally more resistant to aerobic degradation than their less chlorinated counterparts.[19] Some specialized bacteria, such as Sphingomonas wittichii RW1, have demonstrated the ability to slowly transform some highly chlorinated dioxins.[17][19]

-

Anaerobic Degradation: In anaerobic environments, such as deep sediments, reductive dechlorination is a key process.[19][20] This involves the removal of chlorine atoms from the PCDF molecule, leading to the formation of less chlorinated and generally less toxic congeners.[19] These less chlorinated products may then be more susceptible to further degradation by aerobic bacteria.[20]

Caption: Abiotic and biotic degradation pathways for 1,2,4,6,7,9-HxCDF.

Bioaccumulation and Biomagnification

A primary concern regarding 1,2,4,6,7,9-HxCDF is its potential to bioaccumulate in organisms and biomagnify through food webs.[9][21]

Bioaccumulation in Aquatic Organisms

Due to its high lipophilicity, 1,2,4,6,7,9-HxCDF is readily absorbed by aquatic organisms from both water and contaminated sediments.[10][22][23] The extent of bioaccumulation is influenced by factors such as the organism's lipid content, metabolic capacity, and feeding habits.[22] Organisms in direct contact with contaminated sediments, such as benthic invertebrates, can accumulate high concentrations of this compound.[9]

Biomagnification in Food Webs

Once in the food web, 1,2,4,6,7,9-HxCDF can be transferred to higher trophic levels.[21] Because it is metabolized and excreted slowly, its concentration tends to increase at successively higher levels of the food chain, a process known as biomagnification.[9][21] This can lead to high concentrations in top predators, including fish, birds, and mammals, posing a significant risk to their health.[23][24]

Experimental Protocol: 28-Day Bioaccumulation Test for Sediment-Associated Contaminants

This protocol is a standardized method to assess the bioaccumulation potential of chemicals from whole sediments.[9]

Objective: To determine the whole-body concentration of 1,2,4,6,7,9-HxCDF in freshwater organisms exposed to contaminated sediment over a 28-day period.

Test Organisms:

-

Mayfly (Hexagenia spp.)

-

Oligochaete (Lumbriculus variegatus)

-

Fathead Minnow (Pimephales promelas)

Methodology:

-

Sediment Preparation: Collect and homogenize the test sediment. The organic carbon content is standardized to a 1:27 sediment total organic carbon (TOC) to organism dry weight ratio.[9]

-

Test Setup:

-

Use glass jars as test chambers.

-

Add a layer of sediment to the bottom of each jar.

-

Carefully add overlying water with minimal disturbance to the sediment (1:4 v/v ratio of sediment to overlying water).[9]

-

Allow the system to equilibrate.

-

-

Organism Introduction: Introduce a known number and biomass of test organisms into each replicate.

-

Test Conditions:

-

Duration: 28 days

-

Temperature: 23 ± 2°C

-

Lighting: 16 hours light, 8 hours dark

-

Aeration: Gentle aeration to maintain dissolved oxygen levels (>2.5 mg/L) without resuspending the sediment.[9]

-

Feeding: None

-

-

Observations: Monitor organism behavior and survival daily.

-

Termination and Analysis:

-

At the end of the 28-day period, carefully remove the surviving organisms.

-

Allow for gut clearance.

-

Determine the whole-body concentration of 1,2,4,6,7,9-HxCDF and lipid content.

-

-

Endpoints:

-

Primary: Whole-body concentration of 1,2,4,6,7,9-HxCDF.

-

Supporting: Lipid content, survival, and growth.[9]

-

Conclusion

1,2,4,6,7,9-Hexachlorodibenzofuran is a persistent, bioaccumulative, and toxic substance with a complex environmental fate. Its widespread distribution is facilitated by atmospheric transport, and its persistence is due to its resistance to degradation. While photolysis and microbial degradation can slowly break down this compound, its high potential for bioaccumulation and biomagnification poses a significant and long-term risk to ecosystems and human health. Further research is needed to fully understand the long-term impacts of this and other PCDFs on the environment.

References

- Field, J.A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated dioxins. Chemosphere, 71(6), 1005–1018.

- Chen, J., et al. (2008). Recent developments in microbial biotransformation and biodegradation of dioxins. Journal of Industrial Microbiology & Biotechnology, 35(11), 1373–1393.

-

Wittich, R. M. (2002). Degradation of dioxin-like compounds by microorganisms. Applied Microbiology and Biotechnology, 59(4-5), 389–402. [Link]

-

Mori, K., et al. (2005). Phylogenetic Characterization of a Polychlorinated-Dioxin-Dechlorinating Microbial Community by Use of Microcosm Studies. Applied and Environmental Microbiology, 71(11), 6820–6828. [Link]

-

PubChem. (n.d.). 1,2,4,6,7,9-Hexachlorodibenzofuran. National Center for Biotechnology Information. [Link]

-

Wu, C. H., et al. (2008). Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes. Journal of Hazardous Materials, 151(2-3), 564–571. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). U.S. Department of Health and Human Services. [Link]

-

Dobrovolny, P., & Paasivirta, J. (2001). Photochemical degradation of di- and octachlorodibenzofuran. Environmental Health Perspectives, 109(9), 927–932. [Link]

-

Friesen, K. J., et al. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399–403. [Link]

-

U.S. Environmental Protection Agency. (1998). Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air. [Link]

-

Government of Canada. (2017). Toxic substances list: polychlorinated dibenzofurans. [Link]

-

Vartiainen, T., & Asikainen, J. (1990). Chlorinated dioxins and dibenzofurans in the environment--a hazard to public health? Scandinavian Journal of Work, Environment & Health, 16(4), 225–232. [Link]

-

Ontario Ministry of the Environment. (2011). Bioaccumulation of sediment-associated contaminants in freshwater organisms. [Link]

-

Katagi, T. (2010). Bioconcentration, bioaccumulation, and metabolism of pesticides in aquatic organisms. Reviews of Environmental Contamination and Toxicology, 204, 1–132. [Link]

-

U.S. Environmental Protection Agency. (2009). Contaminants in fish tissue from US lakes and reservoirs: a national probabilistic study. Environmental Monitoring and Assessment, 150(1-4), 3–19. [Link]

-

Landrum, P. F., et al. (2012). Ecological Impacts of Organic Chemicals on Freshwater Ecosystems. IntechOpen. [Link]

-

RIVM. (2010). Environmental risk limits for hexachlorobenzene and hexachlorobutadiene in water. [Link]

-

Moses, B. (2024). Chemical Contaminants and Their Effects on Aquatic Environments. ResearchGate. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 1,2,3,7,8,9-Hexachlorodibenzofuran. [Link]

-

Al-Achkar, M., & El-Fadel, M. (2022). Polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans across the Middle East and North Africa region: A systematic review of levels, sources, and human exposure. Atmospheric Pollution Research, 13(12), 101613. [Link]

-

Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1,2,4,6,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 50612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,7,8,9-Hexachlorodibenzofuran - OEHHA [oehha.ca.gov]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Chlorinated dioxins and dibenzofurans in the environment--a hazard to public health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4,6,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 53291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. epa.gov [epa.gov]

- 9. files.ontario.ca [files.ontario.ca]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical degradation of di- and octachlorodibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photochemical degradation of di- and octachlorodibenzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 15. ias.ac.in [ias.ac.in]

- 16. Recent developments in microbial biotransformation and biodegradation of dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]

- 19. eclass.uth.gr [eclass.uth.gr]

- 20. journals.asm.org [journals.asm.org]

- 21. edepot.wur.nl [edepot.wur.nl]

- 22. Bioconcentration, bioaccumulation, and metabolism of pesticides in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 24. rivm.nl [rivm.nl]

1,2,4,6,7,9-HxCDF molecular weight and formula

An In-Depth Technical Guide to 1,2,4,6,7,9-Hexachlorodibenzofuran (1,2,4,6,7,9-HxCDF)

Section 1: Introduction and Significance

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that have garnered significant scientific attention due to their environmental ubiquity and toxicological properties.[1] These compounds are not produced commercially but are formed as unintentional byproducts in a variety of industrial and thermal processes, such as waste incineration, the manufacturing of certain chlorinated chemicals, and coal combustion.[2] The PCDF family comprises 135 distinct compounds, or congeners, which vary in the number and position of chlorine atoms on the dibenzofuran backbone.[1]

This guide focuses specifically on the congener 1,2,4,6,7,9-Hexachlorodibenzofuran (1,2,4,6,7,9-HxCDF) . While not as extensively studied as the 2,3,7,8-substituted congeners, which are considered the most toxic, understanding the properties of all HxCDF isomers is critical for comprehensive risk assessment and environmental monitoring. This document provides a detailed examination of the core physicochemical properties, toxicological mechanisms, and analytical methodologies pertinent to 1,2,4,6,7,9-HxCDF, tailored for researchers and professionals in environmental science and toxicology.

Section 2: Core Physicochemical Properties

The identity and behavior of 1,2,4,6,7,9-HxCDF are dictated by its molecular structure and resulting physical properties. As hydrophobic, nonpolar compounds, PCDFs exhibit low water solubility and a high affinity for organic matrices, which contributes to their persistence and bioaccumulation in the environment.[1]

Chemical Structure of 1,2,4,6,7,9-HxCDF

The structure consists of a dibenzofuran core with chlorine atoms substituted at the 1, 2, 4, 6, 7, and 9 positions. This specific arrangement of chlorine atoms influences its chemical stability and interaction with biological systems.

Caption: Chemical structure of 1,2,4,6,7,9-Hexachlorodibenzofuran.

Quantitative Data Summary

The fundamental molecular properties of 1,2,4,6,7,9-HxCDF are summarized in the table below. This data is essential for analytical standard preparation, mass spectrometry, and environmental fate modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂Cl₆O | PubChem[2] |

| Molecular Weight | 374.9 g/mol | PubChem[2] |

| CAS Number | 75627-02-0 | PubChem[2] |

| IUPAC Name | 1,2,4,6,7,9-hexachlorodibenzofuran | PubChem[2] |

| Appearance | Colorless solid (general for PCDFs) | ATSDR[1] |

| Solubility | Low in water; soluble in nonpolar organic solvents | ATSDR[1] |

Section 3: Toxicological Profile and Mechanism of Action

The toxicity of many PCDF congeners is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] Binding of a PCDF congener to the AhR initiates a cascade of events leading to changes in gene expression, which can result in a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects.[2][4]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The causality behind PCDF toxicity lies in its structural similarity to endogenous AhR ligands. The planar structure of many PCDFs allows them to fit into the receptor's binding pocket.

-

Ligand Binding: 1,2,4,6,7,9-HxCDF, acting as an exogenous ligand, enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins.

-

Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization: Inside the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT) protein.

-

DNA Binding & Gene Transcription: This new AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[3] This binding initiates the transcription of various genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[3]

The chronic and inappropriate activation of this pathway disrupts normal cellular functions, leading to adverse health outcomes.[2]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by HxCDF.

Section 4: Analytical Methodology for Detection and Quantification

The analysis of 1,2,4,6,7,9-HxCDF in environmental and biological samples is challenging due to its presence at trace levels (parts per trillion or lower) and the complexity of sample matrices.[5] High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for definitive identification and quantification, though low-resolution mass spectrometry (LRMS) is also used.[5][6]

Experimental Protocol: A Self-Validating Workflow

The protocol described below is a generalized workflow based on established EPA methodologies. The inclusion of isotopically labeled internal standards at the beginning of the process is a critical self-validating step. These standards behave chemically like the native analytes, and their recovery rate provides a precise measure of the analytical efficiency for each sample, correcting for any losses during the extensive extraction and cleanup phases.

Step 1: Sample Extraction

-

Objective: To isolate the PCDFs from the bulk sample matrix (e.g., soil, water, tissue).

-

Methodology:

-

Accurately weigh or measure the sample into an extraction vessel.

-

Spike the sample with a known quantity of ¹³C-labeled PCDF internal standards, including a hexachlorodibenzofuran isomer. This is the cornerstone of the isotope dilution method.

-

For solid samples (soil, sediment), Soxhlet extraction or pressurized fluid extraction with a nonpolar solvent like toluene is common.

-

For aqueous samples, liquid-liquid extraction with a solvent such as dichloromethane is performed.[7]

-

Step 2: Extract Cleanup

-

Objective: To remove interfering co-extracted compounds (lipids, hydrocarbons, etc.) that can compromise the instrumental analysis. This is a crucial step for achieving low detection limits.

-

Methodology: A multi-column chromatographic approach is typically employed.

-

Acid/Base Silica Gel Column: The extract is first passed through a multi-layered silica gel column containing layers of acidic, basic, and neutral silica to remove acidic and polar interferences.

-

Alumina Column: Further cleanup is achieved using an alumina column to separate PCDFs from compounds like polychlorinated biphenyls (PCBs).

-

Carbon Column: A carbon-based column is often used for final fractionation, as it effectively retains planar molecules like PCDFs while allowing non-planar interferences to be washed away. The PCDFs are then back-eluted with a reverse flow of a strong solvent like toluene.

-

Step 3: Concentration and Instrumental Analysis

-

Objective: To concentrate the cleaned extract and analyze it using HRGC/MS.

-

Methodology:

-

The cleaned extract is carefully concentrated to a small, precise volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

A ¹³C-labeled recovery (injection) standard is added just prior to analysis to verify instrument performance.

-

An aliquot of the final extract is injected into the HRGC/MS system.

-

Gas Chromatography: A long capillary column (e.g., 60m DB-5) is used to separate the individual PCDF congeners based on their boiling points and polarity.[6]

-

Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect the specific molecular ions of both the native and the ¹³C-labeled HxCDF congeners.[8]

-

Quantification: The concentration of 1,2,4,6,7,9-HxCDF is calculated by comparing the response of the native analyte to the response of its corresponding ¹³C-labeled internal standard.

-

Caption: Standard analytical workflow for the determination of 1,2,4,6,7,9-HxCDF.

Section 5: Conclusion

1,2,4,6,7,9-Hexachlorodibenzofuran is a persistent environmental contaminant with toxicological properties mediated primarily through the AhR signaling pathway. Its robust chemical nature and lipophilicity contribute to its bioaccumulation, necessitating sensitive and highly specific analytical methods for its detection. The workflow presented, centered on isotope dilution HRGC/MS, represents a self-validating and reliable approach to accurately quantify this congener in complex matrices. Continued research into the specific toxicokinetics and relative potency of non-2,3,7,8-substituted congeners like 1,2,4,6,7,9-HxCDF is essential for a complete understanding of the risks posed by the entire class of polychlorinated dibenzofurans.

References

-

National Center for Biotechnology Information. "1,2,4,6,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 53291." PubChem. Available at: [Link].

-

National Center for Biotechnology Information. "1,2,4,6,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 50612." PubChem. Available at: [Link].

-

Environmental Working Group. "1,2,3,4,7,8-HxCDF (hexafuran) - EWG || Human Toxome Project." Available at: [Link].

-

T3DB. "1,2,3,7,8,9-Hexachlorodibenzofuran (T3D2163)." The Toxin and Toxin Target Database. Available at: [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorodibenzofurans (CDFs)." U.S. Department of Health and Human Services. Available at: [Link].

-

California Air Resources Board. "Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychhlorinated Dibenzofuran (PCDF) and Polyc." Available at: [Link].

-

U.S. Environmental Protection Agency. "METHOD 8280A: THE ANALYSIS OF POLYCHLORINATED DIBENZO-p-DIOXINS AND POLYCHLORINATED DIBENZOFURANS BY HIGH RESOLUTION GAS CHROMATOGRAPHY/LOW RESOLUTION MASS SPECTROMETRY (HRGC/LRMS)." Available at: [Link].

-

Eurofins. "ANALYTICAL METHOD SUMMARIES." Available at: [Link].

-

OEHHA. "1,2,3,7,8,9-Hexachlorodibenzofuran." California Office of Environmental Health Hazard Assessment. Available at: [Link].

-

Inxight Drugs. "1,2,4,6,8,9-HEXACHLORODIBENZOFURAN." National Center for Advancing Translational Sciences. Available at: [Link].

-

Fiedler, H. "Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs." PMC. Available at: [Link].

-

U.S. Environmental Protection Agency. "Polychlorinated Dibenzofurans SW-846 Method 8280 DATA Validation." Available at: [Link].

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1,2,4,6,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 53291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4,6,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 50612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ewg.org [ewg.org]

- 5. greenrivertech.com.tw [greenrivertech.com.tw]

- 6. well-labs.com [well-labs.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. epa.gov [epa.gov]

Methodological & Application

Application Note: Precision Quantification & Chromatographic Resolution of 1,2,4,6,7,9-Hexachlorodibenzofuran (HxCDF)

Part 1: Introduction & Scientific Significance

The "Gatekeeper" Congener

In the high-stakes analysis of dioxins and furans (PCDD/Fs), 1,2,4,6,7,9-Hexachlorodibenzofuran (1,2,4,6,7,9-HxCDF) occupies a unique and critical role. Unlike its 2,3,7,8-substituted cousins, this congener possesses a Toxic Equivalency Factor (TEF) of zero according to the World Health Organization (WHO 2005) because it lacks the lateral chlorine substitution required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

However, its significance in the laboratory is paramount. 1,2,4,6,7,9-HxCDF is the primary chromatographic interferent for the toxic congeners 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms).

The Core Challenge: If a laboratory cannot chromatographically resolve 1,2,4,6,7,9-HxCDF from the toxic 2,3,7,8-substituted isomers, the resulting co-elution leads to a false positive or a significant overestimation of the sample's Toxic Equivalence (TEQ). Therefore, this standard reference material (SRM) is not just an analyte; it is a mandatory Isomer Specificity Check required to validate instrument performance under EPA Method 1613B.

Part 2: Analytical Strategy & Logic

The Separation Physics

The separation of PCDF isomers relies on subtle differences in Van der Waals forces and pi-pi interactions with the stationary phase.

-

Primary Column (DB-5ms): Separates based on boiling point and weak polarity. 1,2,4,6,7,9-HxCDF elutes immediately prior to or co-elutes with 1,2,3,4,7,8-HxCDF.

-

Confirmation Column (DB-225 / SP-2331): Uses cyanopropyl phases to separate based on dipole-dipole interactions. This phase strongly retains 2,3,7,8-substituted congeners, effectively resolving them from the 1,2,4,6,7,9-isomer.

Isomer Specificity & Resolution (Rs)

EPA Method 1613B mandates that the height of the valley between the toxic congener and its closest eluting non-toxic neighbor (1,2,4,6,7,9-HxCDF) must be less than 25% of the peak height.

Formula for Resolution Check:

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical decision points where the 1,2,4,6,7,9-HxCDF standard is utilized.

Figure 1: Critical Control Point for Isomer Specificity Validation.

Detailed Step-by-Step Protocol

A. Standard Preparation

-

Source Material: Obtain authentic 1,2,4,6,7,9-HxCDF standard (typically 50 µg/mL in Nonane).

-

Working Solution: Dilute to 100 ng/mL using pesticide-grade Nonane or Toluene.

-

Window Defining Mixture (WDM): Combine with 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF.[1] This mixture mimics the "worst-case" chromatographic scenario.

B. Instrument Parameters (Agilent 7890/8890 GC + Magnetic Sector MS)

-

Column: DB-5ms UI (60m x 0.25mm ID x 0.25µm film). Note: A 60m column is preferred over 30m to maximize resolution.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless, 280°C, Purge time 2.0 min.

-

Oven Program:

-

150°C (Hold 1 min)

-

Ramp 20°C/min to 200°C

-

Ramp 2.5°C/min to 280°C (Critical separation ramp)

-

Hold 15 min.

-

C. Mass Spectrometry (SIM Mode)

Monitor the following masses for Hexa-furans:

-

M (m/z): 373.8207

-

M+2 (m/z): 375.8178

-

Lock Mass: PFK or FC-43 reference peaks.

D. The Resolution Check (Daily Requirement)

-

Inject 1 µL of the Window Defining Mixture .

-

Extract ion chromatograms for m/z 373.8207.

-

Identify the peak cluster for HxCDFs.

-

Measure the baseline-to-valley height between these two peaks.

-

Pass Criteria: The valley must not exceed 25% of the height of the 1,2,3,4,7,8-HxCDF peak.

Part 4: Data Interpretation & Troubleshooting

Quantitative Data Summary

The following table summarizes the physicochemical properties essential for identifying this congener versus its toxic counterpart.

| Property | 1,2,4,6,7,9-HxCDF (The Standard) | 1,2,3,4,7,8-HxCDF (The Target) |

| CAS Number | 55684-68-5 | 70648-26-9 |

| WHO 2005 TEF | 0.0000 | 0.1000 |

| Elution Order (DB-5ms) | Elutes Before Target | Elutes After Standard |

| Key Distinction | Lacks 3,8-lateral chlorines | 2,3,7,8-substituted |

| Molecular Weight | 374.86 | 374.86 |

| Quantification Ion | m/z 373.8207 | m/z 373.8207 |

Troubleshooting Co-elution

If the Resolution Check fails (>25% valley):

-

Column Maintenance: Trim 30-50 cm from the front of the GC column to remove active sites (carbon buildup) that broaden peaks.

-

Flow Rate Adjustment: Slight reduction in carrier gas flow (e.g., from 1.2 to 1.0 mL/min) can improve resolution efficiency at the cost of run time.

-

Phase Selectivity: If DB-5ms consistently fails, switch to a specialized "Dioxin" column (e.g., Rtx-Dioxin2) which has optimized selectivity for these specific isomer pairs.

References

-

U.S. Environmental Protection Agency. (1994).[3] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[3][4] Office of Water.

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241.

-

Agilent Technologies. (2011). Determination of dioxins and dibenzofurans using GC/MS - Application Note. (Demonstrating VF-5ms elution order).

- Fishman, V.N., Martin, G.D., & Lamparski, L.L. (2011). Comparison of separation profiles of polychlorinated dibenzo-p-dioxins and dibenzofurans on various commercial GC columns. Journal of Chromatography A.

Sources

extraction protocols for hexachlorodibenzofurans in soil samples

Application Note: High-Efficiency Extraction and Quantitation of Hexachlorodibenzofurans (HxCDFs) in Complex Soil Matrices

Executive Summary

Hexachlorodibenzofurans (HxCDFs) represent a critical subset of persistent organic pollutants (POPs). Unlike their dioxin counterparts, furans often exhibit complex isomerization patterns and are frequently masked by polychlorinated biphenyls (PCBs) in environmental matrices. This guide moves beyond standard EPA 1613B descriptions to provide a field-optimized protocol for extracting HxCDFs from soil. We focus on overcoming the "matrix lock" effect in aged soils and ensuring data defensibility through a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow.

The Challenge: Matrix Lock and Planar Selectivity

Extracting HxCDFs from soil is not merely about solubility; it is about overcoming physical sequestration. In aged soils, HxCDFs migrate into the micropores of carbonaceous particles and clay lattices, creating a "matrix lock." Standard hexane extractions often fail to penetrate these hydration shells, leading to false negatives.

Scientific Rationale for Protocol Design:

-

Solvent Choice: We utilize Toluene rather than Hexane/DCM for extraction. Toluene’s aromatic structure allows it to swell soil organic matter (SOM) and penetrate clay interlayers, releasing sequestered HxCDFs.

-

Carbon Fractionation: HxCDFs are planar. To separate them from non-planar interferents (like ortho-substituted PCBs) that dominate soil extracts, we employ a reversible carbon column adsorption step.

-

Self-Validation: The use of

-labeled internal standards spiked before extraction creates a self-correcting system. Losses during extraction or cleanup are mathematically nullified in the final calculation.

Experimental Workflow & Safety

Safety Warning: HxCDFs are potent toxins (TEF values up to 0.1). All handling must occur in a restricted-access laboratory with negative pressure ventilation.

Reagents and Standards

-

Extraction Solvent: Toluene (Pesticide Residue Grade).

-

Cleanup Columns: Acidified Silica (44% H2SO4 w/w), Alumina (Basic), Activated Carbon (PX-21 or equivalent).

-

Internal Standard Spiking Solution: Mixture of

-1,2,3,4,7,8-HxCDF,

Sample Preparation (The Foundation)

-

Drying: Homogenize soil and freeze-dry (lyophilize) for 24 hours. Note: Avoid thermal drying (>40°C) to prevent volatilization or degradation.

-

Sieving: Pass dried soil through a 2 mm stainless steel sieve.

-

Grinding: Grind a 10 g aliquot to a fine powder (<500 µm) to maximize surface area.

Detailed Extraction Protocols

We present two validated methods. Method A is the regulatory reference (Soxhlet). Method B is the modern high-throughput approach (Pressurized Liquid Extraction - PLE).

Method A: Toluene Soxhlet Extraction (Gold Standard)

-

Applicability: High-organic soils, regulatory compliance requiring EPA 1613B strict adherence.

-

Protocol:

-

Weigh 10 g of dried soil into a glass fiber thimble.

-

CRITICAL STEP: Spike sample with 20 µL of

-HxCDF Internal Standard solution directly onto the soil. Allow to equilibrate for 1 hour. -

Place thimble in Soxhlet extractor. Add 300 mL Toluene.

-

Reflux for 18–24 hours (minimum 3 cycles/hour).

-

Cool and concentrate extract to ~10 mL using a Rotary Evaporator.

-

Method B: Pressurized Liquid Extraction (PLE/ASE)

-

Applicability: High throughput, lower solvent usage.[1]

-

Protocol:

-

Mix 10 g dried soil with diatomaceous earth (dispersant).

-

Spike with

-HxCDF Internal Standard. -

Load into 33 mL stainless steel extraction cell.

-

Parameters:

-

Solvent: Toluene

-

Temperature: 150°C (High temp breaks soil-analyte binding)

-

Pressure: 1500 psi[2]

-

Static Cycles: 3 cycles of 10 minutes each.

-

-

Flush with 60% cell volume; purge with Nitrogen for 60s.

-

The Cleanup Architecture

Raw soil extracts are dark and viscous. Direct injection will destroy GC columns and ion sources. We use a three-stage cleanup.

Stage 1: Acid Silica (The "Chemical Incinerator")

-

Pass extract through a column containing silica gel impregnated with 44% sulfuric acid.

-

Mechanism: Oxidizes lipids, fulvic acids, and labile organic matter. HxCDFs are chemically stable and pass through unaffected.

Stage 2: Alumina (The Bulk Separator)

-

Pass eluate through basic alumina.

-

Mechanism: Retains polar compounds and some chlorophenols. HxCDFs elute in the non-polar fraction.

Stage 3: Activated Carbon (The Planar Filter)

-

Load: Pass extract through carbon/celite column.

-

Wash: Flush with Dichloromethane/Cyclohexane (removes non-planar PCBs and bulk interferences).

-

Elute: Reverse flow with Toluene.

-

Mechanism: The flat HxCDF molecules intercalate into the graphitic carbon sheets. Toluene disrupts this interaction, recovering the furans.

Visualizing the Workflow

Diagram 1: The Self-Validating IDMS Logic

This diagram illustrates how the internal standard corrects for losses at every stage.

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that physical losses during extraction and cleanup do not affect the final calculated concentration.

Diagram 2: Cleanup Fractionation Decision Tree

Caption: Step-wise purification logic removing interferences based on chemical stability (Acid), polarity (Alumina), and molecular geometry (Carbon).

Quantitative Performance & QA/QC

The following table summarizes the performance criteria required to validate this protocol, based on EPA 1613B and modern laboratory standards.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Internal Standard Recovery | 25% – 150% | Ensures extraction efficiency was sufficient to detect the analyte. <25% indicates severe matrix lock. |

| Ion Abundance Ratio | ±15% of Theoretical | Confirms the identity of the HxCDF congener (e.g., M/M+2 ratio). Prevents false positives from co-eluting interferences. |

| Signal-to-Noise (S/N) | > 10:1 | Required for accurate integration at ultra-trace (ppt) levels. |

| Method Blank | < 1/3 of Limit of Quantitation (LOQ) | Verifies no cross-contamination from glassware or solvents. |

| Ongoing Precision Recovery (OPR) | 78% – 129% | A spiked reference sample run with every batch to prove system control. |

References

-

U.S. Environmental Protection Agency. (1994).[3] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[4][5][6][7] Washington, D.C. [Link]

-

Richter, B. E., et al. (1996). Extraction of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans from Environmental Samples Using Accelerated Solvent Extraction (ASE). Chemosphere.[7] [Link]

-

European Commission. (2014). Commission Regulation (EU) No 589/2014 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs.[Link]

-

Agilent Technologies. (2020). Analysis of Dioxins and Furans in Soil and Sediment by GC/MS/MS.[8] Application Note. [Link]

-

Reiner, E. J., et al. (2006). Advances in the analysis of dioxins and related compounds.[1][3][9][10] Analytical and Bioanalytical Chemistry.[1][2][3][7][8][10][11][12][13] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel approach to the extraction and analysis of dioxins and furans sampled onto Amberlite XAD-2 sorbent - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01609B [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. agilent.com [agilent.com]

- 6. well-labs.com [well-labs.com]

- 7. agilent.com [agilent.com]

- 8. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dioxin20xx.org [dioxin20xx.org]

- 10. EPA method 1613B : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 11. Determination of specific polychlorinated dibenzo-p-dioxins and dibenzofurans in blood and adipose tissue by isotope dilution-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NEMI Method Summary - 1613B [nemi.gov]

- 13. shimadzu.com [shimadzu.com]

Troubleshooting & Optimization

Advanced PCDF Interference Identification & Mitigation Center

Current Status: Operational | Tier: Level 3 (Expert)

Welcome to the Advanced Technical Support Center for High-Resolution Mass Spectrometry (HRGC/HRMS) analysis of Persistent Organic Pollutants (POPs). This guide is designed for analytical chemists and toxicologists encountering anomalous Polychlorinated Dibenzofuran (PCDF) data in complex environmental extracts (soil, sediment, fly ash, and biological tissue).

Mission Directive

PCDF analysis at ultra-trace levels (ppq-ppt) is prone to false positives due to the structural similarity of co-extracted interferences. This guide isolates the three primary interference vectors: Source Fragmentation (PCDEs) , Isobaric Overlap (PCBs/PCNs) , and Chromatographic Co-elution .

Module 1: The PCDE Phantom (Source Fragmentation)

User Query: "I am detecting high levels of TCDF and PeCDF in my soil extracts, but the ion ratios are slightly off, and the pattern doesn't match the expected TEQ profile. Could this be an artifact?"

Technical Diagnosis:

You are likely observing Polychlorinated Diphenyl Ether (PCDE) interference. PCDEs are ubiquitous in environmental samples (often exceeding PCDF concentrations by orders of magnitude). In the electron ionization (EI) source of your mass spectrometer, higher-chlorinated PCDEs undergo fragmentation—specifically the loss of a chlorine molecule (

The Mechanism:

-

Hexa-CDE (

) enters the source. -

It loses

(Mass ~70). -

The resulting fragment (

) has the exact elemental composition and mass as TCDF . -

Since PCDEs elute similarly to PCDFs on non-polar columns (DB-5ms), this creates a "phantom" peak.

Troubleshooting Protocol:

-

Monitor Parent Ions: You must add PCDE parent masses to your SIM (Selected Ion Monitoring) descriptor.

-

The "Lock" Check: If a PCDF peak aligns perfectly with a PCDE peak, calculate the ratio of the PCDE parent ion to the suspected PCDF peak.

-

Cleanup: If confirmed, re-process the sample using Carbon Column Fractionation (see Module 2).

Data Table: PCDE Interference Correlation

| PCDF Homologue (Target) | Interfering PCDE Parent | Mechanism (Source Frag) |

| TCDF ( | Hexa-CDE ( | Loss of |

| PeCDF ( | Hepta-CDE ( | Loss of |

| HxCDF ( | Octa-CDE ( | Loss of |

| HpCDF ( | Nona-CDE ( | Loss of |

Visualization: The PCDE Fragmentation Pathway

Caption: Figure 1. Mechanism of Hexa-CDE fragmenting in the ion source to mimic TCDF signal.

Module 2: Chemical Cleanup (Carbon Fractionation)

User Query: "My QC checks confirm PCDE and PCB interference. Standard acid silica cleanup didn't remove them. What is the correct protocol to isolate PCDFs?"

Technical Diagnosis: Standard silica/alumina cleanup removes lipids and bulk organics but fails to separate planar compounds (PCDD/Fs) from non-planar interferences (ortho-PCBs, PCDEs). You must utilize Activated Carbon Fractionation .

The Science: Activated carbon has a unique affinity for planar molecules.

-

Non-Planar (Interferences): PCDEs and ortho-substituted PCBs have twisted structures (steric hindrance). They interact weakly with the carbon surface and can be washed off with non-polar solvents.

-

Planar (Targets): PCDD/Fs and Non-Ortho PCBs (Coplanar) lie flat against the graphite lattice, creating strong

interactions. They require a strong aromatic solvent (Toluene) and reverse-flow elution to desorb.

Step-by-Step Protocol (Automated or Manual):

-

Conditioning: Rinse Carbon/Celite column with Toluene, then Dichloromethane (DCM), then Hexane.

-

Loading: Apply sample extract in Hexane.

-

Forward Wash (The Cleanup):

-

Elute with Hexane/DCM (e.g., 50:50 v/v).[1]

-

Result: This fraction contains PCDEs , Mono-ortho PCBs , and PCNs . Discard or archive for PCB analysis.

-

-

Reverse Elution (The Recovery):

-

Flip the column (reverse flow is critical to reduce solvent volume and peak broadening).

-

Elute with Toluene .

-

Result: This fraction contains PCDDs , PCDFs , and Co-planar PCBs .

-

Visualization: Carbon Column Workflow

Caption: Figure 2. Carbon column fractionation separating non-planar interferences from planar PCDD/Fs.

Module 3: QA/QC & Ion Ratio Diagnostics

User Query: "How do I validate if a peak is a true PCDF or an interference without re-running the sample?"

Technical Diagnosis:

Use Isotopic Abundance Ratios . PCDFs contain chlorine atoms, which have a natural isotope distribution of

The Self-Validating System: According to EPA Method 1613B, the integrated ion abundance ratio must be within ±15% of the theoretical value.

-

If Ratio > +15%: Indicates a co-eluting interference on the higher mass ion (or suppression of the lower).

-

If Ratio < -15%: Indicates interference on the lower mass ion.

Reference Table: Theoretical Ion Abundance Ratios (EPA 1613B)

| Homologue | Ions Monitored (m/z) | Theoretical Ratio | Control Limits (±15%) |

| TCDF ( | 303.90 / 305.90 | 0.77 | 0.65 – 0.89 |

| PeCDF ( | 339.86 / 341.86 | 1.55 | 1.32 – 1.78 |

| HxCDF ( | 373.82 / 375.82 | 1.24 | 1.05 – 1.43 |

| HpCDF ( | 407.78 / 409.78 | 1.03 | 0.88 – 1.18 |

| OCDF ( | 441.74 / 443.74 | 0.89 | 0.76 – 1.02 |

Note: Ratios are typically M / (M+2) or (M+2) / (M+4) depending on the specific descriptor used in your method.

Module 4: Chromatographic Resolution (PCNs)

User Query: "I suspect Polychlorinated Naphthalenes (PCNs) are interfering. They survive the carbon cleanup. What now?"

Technical Diagnosis: PCNs are planar and structurally similar to PCDFs, meaning they often co-elute on carbon columns. While their masses are different, at low resolution or with wide mass windows, they can interfere. More importantly, they compete for ionization in the source.

The Solution: If PCNs are present (common in Halowax contaminated sites), you must change the chromatographic selectivity.

-

Standard Column: DB-5ms (5% phenyl). Good general separation but TCDF isomers often co-elute with PCNs.

-

Confirmation Column: DB-225 or SP-2331 (Cyanopropyl phase). These highly polar columns shift the retention of PCDFs relative to PCNs and PCBs, resolving the co-elution.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[2][3] Washington, D.C. Link

-

Takasuga, T., et al. (2020). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Agilent Technologies Application Note. Link

-

European Commission. (2017).[4] Regulation (EU) 2017/644 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs.[4] Official Journal of the European Union. Link

-

SGS AXYS. (2018).[5] Development and Validation of an Alternate Procedure for PCDD/PCDF: Adaptation of HRMS Method 1613B Protocols. The NELAC Institute. Link

Sources

optimizing GC temperature program for HxCDF separation

Technical Support Center: High-Resolution GC Optimization for HxCDF Separation

Subject: Advanced Temperature Programming & Critical Pair Resolution for Hexachlorodibenzofurans (HxCDF) Applicable Methods: EPA 1613B, EPA 8290, EU 589/2014 Primary Analyst Contact: Senior Application Scientist, Separation Science Division

Overview: The HxCDF Separation Challenge

Welcome to the technical support hub. You are likely here because the separation of Hexachlorodibenzofuran (HxCDF) isomers—specifically the toxic 2,3,7,8-substituted congeners—is failing system suitability criteria.

In high-resolution GC/HRMS analysis, the HxCDF window is the "crucible" of the chromatogram. Unlike the TCDFs, which elute early, HxCDFs elute in the middle of the run where column bleed begins to rise and peak widths naturally broaden. The critical challenge is resolving the 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF pair, while maintaining separation from the late-eluting 1,2,3,7,8,9-HxCDF .

This guide moves beyond generic "slow down the ramp" advice. We will engineer a temperature program based on the thermodynamics of solute migration.

Part 1: Critical Resolution Failures (Emergency Troubleshooting)

Q: I am failing the 25% valley resolution requirement between 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF. How do I fix this without doubling my run time?

A: Implement "Isomer Expansion" logic using a multi-stage ramp.

A linear ramp (e.g., 5°C/min) is inefficient. It is too slow for the empty spaces in the chromatogram and often too fast for the critical pairs. You must create a "resolution plateau" specifically for the HxCDF elution window (typically 240°C – 270°C).

The Protocol:

-

Identify the Elution Window: Run a standard. Note the oven temperature where the first HxCDF (1,2,3,4,7,8) and last HxCDF (1,2,3,7,8,9) elute. Let's assume this is 250°C to 275°C .

-

Apply the "Fast-Slow-Fast" Strategy:

-

Phase 1 (Ballistic): Ramp fast (20-30°C/min) from injection to ~20°C below the HxCDF window (e.g., 230°C).

-

Phase 2 (Expansion): Slow the ramp drastically to 2.5°C/min or 3.0°C/min through the window (230°C to 280°C).

-

Phase 3 (Elution/Bake): Ramp fast (20°C/min) to the final temperature (320°C+) to elute HpCDFs/OCDFs.

-

Why this works: The separation factor (

Table 1: Impact of Ramp Rate on Critical Pair Resolution (60m DB-5ms)

| Ramp Rate (in elution window) | Resolution (Valley %) | Peak Width (FWHM) | Analysis Time Impact |

| 5.0 °C/min | ~35-40% (Fail) | Narrow | Baseline |

| 3.0 °C/min | ~20-25% (Marginal) | Medium | +4 mins |

| 2.5 °C/min | <10% (Excellent) | Broad | +6 mins |

Part 2: Visualization of Optimization Logic

The following diagram illustrates the decision process for troubleshooting resolution issues versus peak shape issues.

Figure 1: Diagnostic workflow distinguishing between thermodynamic separation failures (ramp rate) and kinetic failures (active sites).

Part 3: Column Selection & Hardware (The "Hardware" Q&A)

Q: I am using a standard DB-5ms. Should I switch to a "Dioxin-specific" column for HxCDFs?

A: It depends on your confirmation requirements.

For EPA 1613B, a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) is the primary column. It provides excellent separation of the 2,3,7,8-substituted congeners from the bulk interferences.[1][2] However, it has limitations with specific isomers.

-

Scenario A: Routine Screening. Stick with the DB-5ms (60m x 0.25mm x 0.25µm) . It is robust, has low bleed, and meets the 25% valley criteria for HxCDFs if the temperature program is optimized (see Part 1).

-

Scenario B: Confirmation/Complex Matrix. If you have persistent co-elution or need to confirm 2,3,7,8-TCDF alongside HxCDFs in a single run, consider the Rtx-Dioxin2 or ZB-Dioxin .

-

Advantage:[2][3][4][5][6] These proprietary phases (often modified cyanopropyl) offer orthogonal selectivity. They can resolve isomers that co-elute on a 5% phenyl phase.

-

Trade-off: Historically, these columns had lower thermal stability (bleeding at >260°C). Newer generations (like Rtx-Dioxin2) are stable up to 340°C, making them viable for HxCDF/HpCDF analysis without excessive bleed.[2]

-

Q: Why do my retention times shift during the HxCDF window?

A: This is often due to "Flow Starvation" during the temperature ramp.

As the oven heats from 200°C to 300°C, the viscosity of the carrier gas (Helium) increases significantly. If you are running in Constant Pressure mode, the linear velocity (

-

Mandatory Setting: Use Constant Flow mode.

-

Target Velocity: 35-40 cm/sec (Helium).

-

Verification: Inject a lock-mass or internal standard. If the retention time of the labeled internal standard (

-1,2,3,6,7,8-HxCDF) shifts by >15 seconds between calibrations, perform inlet maintenance (septum/liner change) and verify the flow controller.

Part 4: Validated Method Parameters

The following parameters are a "Self-Validating System." If you input these, you should achieve >90% success before fine-tuning.

Instrument: High-Resolution GC (e.g., Agilent 7890/8890 or Thermo Trace 1310) Column: DB-5ms UI or Rxi-5Sil MS (60 m × 0.25 mm × 0.25 µm) Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

Optimized Temperature Program (The "HxCDF Focuser"):

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |

| Init | N/A | 150 | 1.0 | Solvent focusing |

| Ramp 1 | 25.0 | 220 | 0.0 | Fast transit to semi-volatiles |

| Ramp 2 | 2.5 | 270 | 2.0 | Critical HxCDF Separation Window |

| Ramp 3 | 20.0 | 320 | 5.0 | Elute HpCDF/OCDF & Bake-out |

Part 5: Advanced Workflow Visualization

This diagram visualizes the temperature profile relative to the elution of the specific congeners.

Figure 2: The "Fast-Slow-Fast" temperature architecture designed to maximize resolution only where needed (HxCDF zone) while minimizing total run time.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[7][8]

-

Agilent Technologies. (2020). Analysis of Dioxins in Food and Feed Using GC/MS with DB-5ms Ultra Inert.

-

Restek Corporation. (2012).[2] Rtx-Dioxin2: A New Column for Dioxin and Furan Analysis.[1][2]

-

European Commission. (2014). Commission Regulation (EU) No 589/2014 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs.

-

Fishman, V. N., et al. (2011). Comparison of GC Stationary Phases for the Separation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans.Journal of Chromatography A.

Sources

Technical Support Center: Troubleshooting Low Recovery of Hexachlorodibenzofuran Internal Standards

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the analysis of hexachlorodibenzofurans (HxCDFs). This resource provides in-depth troubleshooting advice in a practical question-and-answer format to address the common issue of low recovery of HxCDF internal standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides